2,6-Difluorobenzoate chemical properties and structure
2,6-Difluorobenzoate chemical properties and structure
An In-Depth Technical Guide to 2,6-Difluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern chemical synthesis, fluorinated organic compounds hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physical, chemical, and biological properties. Among these, 2,6-Difluorobenzoic Acid (DFBA) emerges as a pivotal building block, particularly valued by researchers in drug discovery and materials science.
The defining feature of DFBA is the presence of two fluorine atoms positioned ortho to the carboxylic acid group on the benzene ring. This specific arrangement is not a trivial substitution; it imparts a unique combination of steric and electronic effects. The high electronegativity of the fluorine atoms influences the acidity of the carboxyl group and modulates the electron density of the aromatic ring, while their size creates significant steric hindrance that locks the carboxyl group in a twisted conformation relative to the ring.[1][2][3] This structural rigidity and altered electronic character are directly responsible for the compound's utility, offering enhanced metabolic stability and specific binding interactions in pharmaceutical contexts, and contributing to thermal and chemical robustness in advanced materials.[3][4][5]
This guide serves as a comprehensive technical resource for scientists and development professionals. It moves beyond a simple recitation of facts to explore the causality behind DFBA's properties, providing field-proven insights into its synthesis, reactivity, and critical applications, from the synthesis of life-saving cancer therapeutics to the creation of high-performance polymers.[5][6]
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's function begins with a detailed analysis of its structure and inherent physical properties. For 2,6-Difluorobenzoic Acid, these characteristics are the foundation of its reactivity and utility.
Core Structure and Conformation
2,6-Difluorobenzoic Acid is a deceptively simple molecule, yet its three-dimensional structure is key to its behavior. The systematic name, 2,6-difluorobenzoic acid, precisely describes a benzoic acid core with fluorine atoms at the C2 and C6 positions.
Crystal structure analysis reveals that DFBA crystallizes in a monoclinic system. In the solid state, molecules form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups, creating characteristic R22(8) graph-set motifs.[1][2] A critical structural feature is the significant dihedral angle of 33.70° between the plane of the benzene ring and the carboxylate group.[1][2] This twisting is a direct consequence of the steric repulsion exerted by the two ortho-positioned fluorine atoms, which prevents the carboxyl group from lying coplanar with the ring—a conformation that would otherwise be favored by resonance. This enforced twist has profound implications for the molecule's interaction with biological targets and its reactivity.
Caption: 2D structure of 2,6-Difluorobenzoic Acid.
Physicochemical Properties
The bulk properties of a compound are critical for its handling, formulation, and reaction setup. The key physicochemical data for DFBA are summarized below. Its limited water solubility and preference for organic solvents are typical for substituted benzoic acids and are important considerations for extraction and purification protocols.[4][7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₂O₂ | [1][9][10][11] |
| Molecular Weight | 158.10 g/mol | [9][11][12] |
| Appearance | White to off-white crystalline solid | [4][7][13] |
| Melting Point | 157-161 °C | [12][13] |
| pKa | ~2.34 (Predicted) | [7] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, ether | [4][6][7] |
| LogP (octanol/water) | 1.59 - 1.66 | [10][12] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 2,6-Difluorobenzoic Acid. The key diagnostic features are outlined below.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Aromatic region shows two signals: a multiplet for the proton at C4, and a doublet of doublets for the equivalent protons at C3 and C5, demonstrating coupling to both the adjacent proton and the ortho-fluorine atom.[14] A broad singlet for the acidic proton of the carboxyl group is also observed. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 158.[11][14] Key fragments correspond to the loss of -OH (m/z = 141) and -COOH (m/z = 113).[14] |
| Infrared (IR) | Broad absorption band for the O-H stretch of the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). Strong, sharp absorption for the C=O stretch (approx. 1700 cm⁻¹). Characteristic C-F stretching bands (approx. 1200-1300 cm⁻¹). |
Part 2: Synthesis and Reactivity
The utility of DFBA as a building block is contingent on its accessible synthesis and predictable chemical behavior. While several synthetic routes exist, one method has become predominant due to its efficiency and scalability.
Synthetic Pathways
The most robust and widely documented synthesis of 2,6-Difluorobenzoic Acid is the hydrolysis of 2,6-difluorobenzonitrile.[9][15] This pathway is favored for its reliance on readily available starting materials and its high yields. The process involves heating the nitrile with a strong base, such as sodium hydroxide, in an aqueous solution under pressure.[9]
Alternative strategies, such as the direct fluorination of benzoic acid, are often plagued by challenges.[4] These reactions can be difficult to control, leading to a mixture of under- and over-fluorinated products and posing significant purification hurdles.[4]
Caption: Workflow for the synthesis of DFBA via nitrile hydrolysis.
Experimental Protocol: Synthesis via Hydrolysis
This protocol is a self-validating system for the synthesis of DFBA from 2,6-difluorobenzonitrile. The final purity check via melting point and spectroscopy confirms the success of the procedure.
-
Charging the Reactor: In a suitable autoclave, charge 2,6-difluorobenzonitrile (1.0 mol equivalent), sodium hydroxide (3.0 mol equivalents), and water.[9] The molar ratio of nitrile:NaOH:water should be approximately 1:3:10.[9]
-
Reaction: Seal the autoclave and heat the mixture to 150 °C with stirring. Maintain the reaction for 10 hours, during which the internal pressure will rise.[9] The reaction progress can be monitored by TLC or GC-MS by sampling the reaction mixture.
-
Work-up and Isolation: After cooling to room temperature, carefully transfer the reaction solution to a beaker. With vigorous stirring, slowly add 10% sulfuric acid until the pH of the solution is approximately 1.[9] This will cause the product to precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration. Wash the filter cake thoroughly with cold water to remove residual salts.[9] The crude product can be further purified by recrystallization from a mixed solvent system, such as an ethanol/water mixture (2:1 by volume), to yield white crystalline 2,6-Difluorobenzoic Acid.[9]
-
Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring the melting point (expected: 157-161 °C) and acquiring spectroscopic data (¹H NMR, IR, MS) to match reference spectra.
Chemical Reactivity
The reactivity of DFBA is governed by its two functional components: the carboxylic acid group and the difluorinated aromatic ring.
-
Carboxylic Acid Reactions: DFBA undergoes typical reactions of a carboxylic acid, including esterification, amidation, and conversion to the corresponding acyl chloride. For example, it can be readily converted to methyl 2,6-difluorobenzoate by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.[13][16] However, the steric bulk of the ortho-fluorine atoms can decrease the rate of these reactions compared to unsubstituted benzoic acid.
-
Aromatic Ring Reactions: The two fluorine atoms and the carboxyl group are all electron-withdrawing, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution. This property is exploited in multi-step syntheses where other, more activated rings in a molecule can be selectively functionalized. When substitution does occur, it is directed primarily to the C3 or C5 positions. A key example is the nitration of DFBA to form 2,6-difluoro-3-nitrobenzoic acid, a crucial step in the synthesis of the cancer drug Vemurafenib.[6]
Part 3: Key Applications in Research and Development
DFBA is not merely a chemical curiosity; it is a cornerstone intermediate that enables the synthesis of highly complex and valuable molecules. Its applications span the highly regulated world of pharmaceuticals to the innovative field of materials science.
Pharmaceutical Scaffolding
The 2,6-difluoroaryl motif is highly sought after in medicinal chemistry. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic attack at the ortho positions, thereby increasing the drug's half-life in the body.[4]
-
Case Study: Oncology - Vemurafenib (BRAF Inhibitor): 2,6-Difluorobenzoic acid is a critical starting material for the synthesis of Vemurafenib, a potent inhibitor of the B-Raf V600E mutated protein, which is a driver in many cases of late-stage melanoma.[6] The synthesis leverages the deactivated nature of the DFBA ring to perform a regioselective nitration, which is a key step in building the complex final molecule.[6]
Caption: Simplified initial steps in Vemurafenib synthesis from DFBA.
-
Case Study: Antimicrobials - FtsZ Inhibitors: The 2,6-difluorobenzamide moiety has been identified as a privileged scaffold for the development of novel antibiotics.[17] These compounds function as allosteric inhibitors of the bacterial cell division protein FtsZ. This is a promising strategy for combating multidrug-resistant bacteria like MRSA, as FtsZ is a highly conserved and essential protein that is not targeted by existing classes of antibiotics.[17]
Materials Science
The incorporation of fluorine into polymers can dramatically improve their properties. Derivatives of 2,6-Difluorobenzoic acid are used as monomers to create high-performance materials like fluorinated polyamides and polyimides.[5] The presence of C-F bonds in the polymer backbone enhances thermal stability, increases chemical resistance, and can lower the material's dielectric constant, making these polymers valuable for applications in electronics and aerospace.[5]
Part 4: Handling and Safety
As with any laboratory chemical, proper handling of 2,6-Difluorobenzoic Acid is paramount for ensuring safety. It is classified as a skin and eye irritant.[8][18][19]
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a ventilated hood to avoid inhalation.[19][20] |
| Handling | Avoid creating dust. Use in a well-ventilated area.[20][21] Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][20] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[21] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][12] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[8][12] |
Conclusion
2,6-Difluorobenzoic Acid is a testament to the power of strategic fluorination in molecular design. Its unique structural and electronic properties, stemming directly from the ortho-difluoro substitution pattern, make it an exceptionally versatile and valuable intermediate. From providing the foundational scaffold for targeted cancer therapies to enhancing the durability of advanced materials, DFBA has proven its worth in both academic research and industrial application. As the demand for more stable, potent, and resilient chemical entities continues to grow, the role of 2,6-Difluorobenzoic Acid as a key enabling building block is set to expand, paving the way for future innovations in medicine and technology.[4]
References
- Benchchem. An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid.
- 2,6-Difluorobenzoic Acid Supplier & Manufacturer | Factory Price. (2026, March 18).
- ChemicalBook. 2,6-Difluorobenzoic acid synthesis.
-
Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2011). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o609. Available from: [Link]
- ChemicalBook. 2,6-Difluorobenzoic acid | 385-00-2. (2026, January 13).
- Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 | 385-00-2.
- ResearchGate. (PDF) 2,6-Difluorobenzoic acid.
- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Cheméo. Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2).
- What is 2,6-Difluorobenzoic Acid - Properties & Specifications.
- Guidechem. 2,6-Difluorobenzoic acid 385-00-2 wiki.
- ECHEMI. 2,6-Difluorobenzoic acid SDS, 385-00-2 Safety Data Sheets.
- Haz-Map. 2,6-Difluorobenzoic acid - Hazardous Agents.
- PubChem. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796.
- Tokyo Chemical Industry. SAFETY DATA SHEET. (2025, June 25).
- Guidechem. What are the applications of 2,6-difluorobenzoic acid? - FAQ. (2023, December 25).
- CDN Isotopes. Safety Data Sheet.
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- SAFETY DATA SHEET. (2010, October 17).
- NIST WebBook. 2,6-Difluorobenzoic acid.
- Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 | 385-00-2.
- Sigma-Aldrich. Methyl 2,6-difluorobenzoate 97 | 13671-00-6.
- ChemicalBook. METHYL 2,6-DIFLUOROBENZOATE | 13671-00-6. (2026, January 13).
- Duan, J. J.-W., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441.
- Thermo Scientific Chemicals. Methyl 2,6-difluorobenzoate, 97% 5 g | Buy Online.
- 2,6-Difluorobenzoic Acid MSDS/SDS | Supplier & Distributor.
- The Crucial Role of 2,6-Difluorobenzylamine in Modern Synthesis. (2026, March 26).
- PubChem. Methyl 2,6-difluorobenzoate | C8H6F2O2 | CID 518798.
- PubChemLite. Methyl 2,6-difluorobenzoate (C8H6F2O2).
- NIST WebBook. 2,6-Difluorobenzoic acid.
- ChemicalBook. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum.
-
Barbier, T., et al. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences, 22(11), 5989. Available from: [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Difluorobenzoic Acid | 385-00-2.
- Benchchem. Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benzoic-acid-china.com [benzoic-acid-china.com]
- 4. benzoic-acid-china.com [benzoic-acid-china.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. 2,6-Difluorobenzoic Acid MSDS/SDS | Supplier & Distributor [benzoic-acid-china.com]
- 9. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 2,6-Difluorobenzoic acid (CAS 385-00-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 2,6-Difluorobenzoic acid [webbook.nist.gov]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. 2,6-Difluorobenzoic acid | 385-00-2 [chemicalbook.com]
- 14. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]
- 15. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 16. METHYL 2,6-DIFLUOROBENZOATE | 13671-00-6 [chemicalbook.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. 2,6-Difluorobenzoic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
